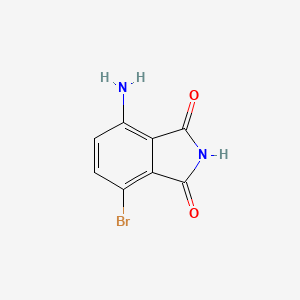

4-Amino-7-bromo-isoindole-1,3-dione

説明

Historical Context and Significance of the Isoindole Scaffold in Organic Synthesis

The isoindole scaffold, a structural isomer of the more common indole (B1671886), has been a subject of scientific interest for over a century. nih.gov This structural motif is found in a variety of natural products and has been integral to the development of numerous pharmaceutical compounds. nih.gov The exploration of molecular frameworks like isoindole is a dynamic area of research, with the diversity of these scaffolds in chemical literature expanding over time. researchgate.net The adaptability of the isoindole ring system allows for the synthesis of complex molecules with significant biological activities. nih.gov

Structural Features of the Isoindole-1,3-dione Core

The isoindole-1,3-dione, commonly known as phthalimide (B116566), possesses a planar structure featuring a benzene (B151609) ring fused to a pyrrolidine-2,5-dione ring. nih.govacgpubs.org This arrangement includes an imide functional group (-CO-N(R)-CO-), which is a key determinant of its chemical reactivity. nih.gov The presence of delocalized π-electrons across the bicyclic system contributes to its stability and influences its interactions with other molecules, making it a valuable component in the design of functional materials. nih.gov The imide proton is acidic, which facilitates the introduction of various substituents at the nitrogen atom, allowing for the creation of a diverse library of derivatives. researchgate.net

Overview of Functionalized Isoindole-1,3-diones in Academic Research

Functionalized isoindole-1,3-dione derivatives are a major focus of academic research due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agents. nih.govevitachem.com Furthermore, certain derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the study of neurodegenerative diseases like Alzheimer's. researchgate.net The synthesis of novel isoindole-1,3-dione-based heterocycles is an active area of research aimed at developing new therapeutic agents. nih.gov

Specific Focus on Halogenated and Aminated Isoindole-1,3-dione Derivatives

The introduction of halogen and amino groups onto the isoindole-1,3-dione scaffold significantly modulates its electronic properties and biological activity. Halogenation, for instance, can enhance the lipophilicity and reactivity of the molecule. evitachem.comsigmaaldrich.com Aminated derivatives, on the other hand, can serve as crucial building blocks for more complex molecules, including those used in targeted protein degradation. medchemexpress.com

A notable example of a dually functionalized derivative is 4-Amino-7-bromo-isoindole-1,3-dione . This compound has garnered interest as a functionalized ligand for Cereblon (CRBN), an E3 ubiquitin ligase. medchemexpress.comnih.gov This interaction is pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to selectively eliminate disease-causing proteins. medchemexpress.comsigmaaldrich.com

The synthesis of this compound can be achieved by the bromination of 4-aminoisoindoline-1,3-dione using N-bromosuccinimide in methanol (B129727), resulting in the exclusive formation of the desired product. acgpubs.org This straightforward, one-step synthesis makes it an accessible building block for further chemical exploration. acgpubs.org

Below are tables detailing the properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-7-bromoisoindoline-1,3-dione | biosynth.com |

| CAS Number | 866767-06-8 | biosynth.com |

| Molecular Formula | C₈H₅BrN₂O₂ | biosynth.com |

| Molecular Weight | 241.04 g/mol | |

| Physical Form | Yellow Solid | biosynth.com |

| InChI Key | HUAUVOSVRZPBNM-UHFFFAOYSA-N | biosynth.com |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 11.1 (s, 1H), 7.51 (d, J = 8.9 Hz, 1H), 6.90 (d, J = 8.9 Hz, 1H), 6.53 (br s, 2H) | acgpubs.org |

| ¹³C NMR (DMSO-d₆) | δ 170.0, 167.7, 146.5, 139.6, 130.2, 123.6, 112.4, 101.6 | acgpubs.org |

| Mass Spectrum (MS) | m/z 240, 242 (C₈H₅BrN₂O₂, M⁺·, ca. 1:1) | acgpubs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-7-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAUVOSVRZPBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical and Spectroscopic Characterization Techniques in Isoindole 1,3 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-amino-7-bromo-isoindole-1,3-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for its characterization. acgpubs.orgresearchgate.net

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each type of proton in the molecule. nih.gov The analysis of a related compound, 4-amino-7-chloroisoindoline-1,3-dione, showed a singlet for the imide proton (N-H) at δ 11.1 ppm, two doublets for the aromatic protons at C6 and C7 (δ 7.38 and δ 7.02), and a broad singlet for the amino group protons (-NH₂) at δ 6.53 ppm. nih.gov

For this compound itself, the experimental ¹H NMR data in DMSO-d₆ presents a similar pattern. nih.gov The imide proton appears as a singlet at approximately 11.1 ppm. The two aromatic protons on the benzene (B151609) ring exhibit a coupling pattern, appearing as doublets at roughly 7.51 ppm and 6.90 ppm with a coupling constant (J) of 8.9 Hz. nih.gov The protons of the amino group are observed as a broad singlet around 6.53 ppm. nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 11.1 | s | - | Imide (N-H) |

| 7.51 | d | 8.9 | Aromatic C-H |

| 6.90 | d | 8.9 | Aromatic C-H |

| 6.53 | br s | - | Amino (-NH₂) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound in DMSO-d₆, eight distinct carbon signals are expected, confirming the asymmetrical nature of the molecule. nih.gov The carbonyl carbons of the imide group typically appear at the downfield end of the spectrum, around δ 170.0 and 167.7 ppm. nih.gov The aromatic carbons show signals at approximately δ 146.5, 139.6, 130.2, 123.6, 112.4, and 101.6 ppm. nih.gov The signal at δ 101.6 ppm is assigned to the carbon atom bonded to the bromine. nih.gov

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170.0 | Carbonyl (C=O) |

| 167.7 | Carbonyl (C=O) |

| 146.5 | Aromatic C-NH₂ |

| 139.6 | Aromatic C-H |

| 130.2 | Aromatic C-H |

| 123.6 | Aromatic C |

| 112.4 | Aromatic C |

| 101.6 | Aromatic C-Br |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are often employed in the study of isoindole-1,3-dione derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons at δ 7.51 and 6.90 ppm, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link the proton signals at δ 7.51 and 6.90 ppm to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. scispace.comrsc.org For this compound (C₈H₅BrN₂O₂), the expected monoisotopic mass would be calculated with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. nih.gov This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly useful for analyzing reaction mixtures and assessing the purity of the synthesized this compound. nih.gov The LC component separates the target compound from any starting materials, byproducts, or impurities, while the MS component provides mass information for each separated peak, confirming the identity of the desired product. Low-resolution mass spectra obtained via LC-MS for this compound show the characteristic molecular ion peaks at m/z 240 and 242, corresponding to the bromine isotopes. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like isoindole-1,3-dione derivatives. It provides valuable information about the molecular formula by detecting the mass-to-charge ratio (m/z) of molecular ions, often protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species, with minimal fragmentation. This method is frequently used to confirm the successful synthesis of target imides. nih.govnih.gov

While specific ESI-MS data for this compound is not detailed in the surveyed literature, low-resolution mass spectrometry using what was reported as Electron Ionization/Direct Probe (EI/DP) has been used to characterize the compound. This analysis confirmed the presence of the molecule by identifying the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum shows two characteristic peaks of approximately equal intensity. nih.gov

| Analysis Type | Parameter | Reported Value for this compound | Reference |

|---|---|---|---|

| Mass Spectrometry (EI/DP) | m/z (M⁺˙) | 240, 242 (approx. 1:1 ratio) | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For isoindole-1,3-dione derivatives, IR spectra provide definitive evidence of the core imide structure. nih.govacgpubs.org Key characteristic absorption bands include the N-H stretching vibrations for the imide and amino groups, and the distinct symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups of the imide ring. acgpubs.org Additional peaks corresponding to aromatic C=C stretching, C-N stretching, and C-Br stretching are also expected.

Although IR spectroscopy is a standard method for characterizing such compounds, a specific, published spectrum or a detailed list of vibrational frequencies for this compound is not available in the reviewed scientific literature. The expected characteristic peaks are listed below for reference.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data for C₈H₅BrN₂O₂ |

|---|---|---|---|

| Amine (N-H) | Stretching | 3400-3200 | Not available in published literature |

| Imide (N-H) | Stretching | ~3200 | Not available in published literature |

| Imide (C=O) | Asymmetric Stretching | ~1770 | Not available in published literature |

| Imide (C=O) | Symmetric Stretching | ~1700 | Not available in published literature |

| Aromatic (C=C) | Stretching | 1600-1450 | Not available in published literature |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within conjugated systems, such as the aromatic and imide portions of isoindole-1,3-dione molecules. The absorption maxima (λmax) provide information about the extent of π-electron delocalization. acgpubs.org Fluorescence spectroscopy can further characterize the photophysical properties of these compounds, offering insights into their potential as fluorescent probes or materials, as many isoindole derivatives exhibit interesting emissive properties. rsc.org

While the investigation of optical properties is common for this class of compounds, specific experimental UV-Vis absorption or fluorescence emission data for this compound has not been reported in the available literature.

| Spectroscopy Type | Parameter | Solvent | Reported Value for C₈H₅BrN₂O₂ |

|---|---|---|---|

| UV-Vis | Absorption Maxima (λmax) | Not Applicable | Not available in published literature |

| Fluorescence | Emission Maxima (λem) | Not Applicable | Not available in published literature |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure. It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. rsc.org This technique has been used to confirm the molecular structures of related fused isoindole-1,3-dione derivatives and other bromo-substituted heterocyclic compounds. rsc.orgresearchgate.net

A single-crystal X-ray diffraction study for this compound has not been found in the surveyed literature. Therefore, its crystallographic parameters remain unelucidated.

| Parameter | Reported Value for C₈H₅BrN₂O₂ |

|---|---|

| Crystal System | Not available in published literature |

| Space Group | Not available in published literature |

| Unit Cell Dimensions (a, b, c) | Not available in published literature |

| Unit Cell Angles (α, β, γ) | Not available in published literature |

| Volume (V) | Not available in published literature |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and confirms its empirical formula. This analysis is a standard procedure in the characterization of newly synthesized organic molecules, including various isoindoline-1,3-dione derivatives. nih.gov

For this compound (C₈H₅BrN₂O₂), the theoretical elemental composition can be calculated. However, experimentally determined values have not been reported in the reviewed scientific literature.

| Element | Calculated (%) for C₈H₅BrN₂O₂ | Found (%) |

|---|---|---|

| Carbon (C) | 39.86 | Not available in published literature |

| Hydrogen (H) | 2.09 | Not available in published literature |

| Nitrogen (N) | 11.62 | Not available in published literature |

| Bromine (Br) | 33.15 | Not available in published literature |

| Oxygen (O) | 13.27 | Not available in published literature |

Theoretical and Computational Studies on Isoindole 1,3 Dione Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and behavior. For isoindole-1,3-dione derivatives, these methods have been instrumental in elucidating their molecular and electronic properties, reactivity, and the nature of their chemical bonds. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is frequently employed to optimize molecular geometries, calculate vibrational frequencies, and predict various electronic properties. nih.govresearchgate.net For isoindoline-1,3-dione derivatives, DFT studies have been used to understand their structure-activity relationships. nih.gov These calculations help in correlating the electronic properties with biological activities, such as antimycobacterial or anticholinesterase effects. nih.gov The choice of functional and basis set, such as B3LYP/6-31G*, is crucial for obtaining accurate results that align with experimental data. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgresearchgate.net The HOMO-LUMO energy gap is a key parameter; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. researchgate.net In various substituted isoindole-1,3-dione and related heterocyclic systems, the distribution and energies of these frontier orbitals are calculated to predict how the molecule will interact with other species and to explain charge transfer phenomena within the molecule. researchgate.netacademie-sciences.fr For instance, the localization of HOMO and LUMO on different parts of a molecule can indicate the sites of electrophilic and nucleophilic attack.

Table 1: Illustrative Global Quantum Chemical Identifiers for a Related Heterocyclic Compound

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Hardness (η) | 2.27 |

| Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 5.07 |

This table presents example data for a pyran derivative to illustrate the types of parameters derived from HOMO-LUMO analysis. materialsciencejournal.org Specific values for 4-Amino-7-bromo-isoindole-1,3-dione are not available.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For complex organic molecules, MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for biological recognition and crystal packing. researchgate.netresearchgate.net

Theoretical vibrational frequency analysis, typically performed using DFT methods, is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By comparing the calculated vibrational frequencies with experimental spectra, the accuracy of the computational model can be validated, and the various vibrational modes of the molecule can be assigned to specific functional groups. researchgate.net Such analyses have been successfully applied to various N-substituted isoindoline-1,3-dione derivatives, providing a deeper understanding of their molecular structure. acgpubs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. wisc.eduwisc.edu It is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. researchgate.netresearchgate.net By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the charge transfer within the molecule, offering insights into its electronic properties and reactivity. researchgate.netresearchgate.net

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. researchgate.net For complex organic reactions, such as the synthesis of heterocyclic compounds, DFT calculations can be used to map the potential energy surface, identify transition states, and calculate reaction barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products. Although no specific mechanistic studies on the synthesis of this compound were found, computational studies on cycloaddition reactions and other transformations involving related structures are common in the literature, demonstrating the utility of these methods in predicting reactivity and regioselectivity. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

While specific computational studies on the reaction pathways of this compound are not extensively documented, the methodologies are well-established through research on related structures. Density Functional Theory (DFT) is a primary tool used to explore reaction mechanisms, such as cycloadditions, which are common for this class of compounds. nih.govmdpi.com

For instance, computational studies on the Diels-Alder reaction of related dienes with dienophiles to form complex isoindole derivatives have been performed to understand the plausible mechanism. rsc.org These studies map the potential energy surface of the reaction, identifying the transition states—the highest energy points along the reaction coordinate—and the intermediates. The energy of these transition states determines the activation barrier of a reaction; a lower barrier indicates a faster, more favorable reaction. nih.gov In the synthesis of some fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives, it was noted that increasing the reaction temperature overcame the energy barrier, leading to excellent yields. rsc.org

Similarly, the mechanism of 1,3-dipolar cycloaddition reactions, used to create five-membered heterocyclic rings attached to the isoindole framework, has been investigated computationally. researchgate.netresearchgate.net These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict reactivity and elucidate whether the reaction proceeds through a concerted (one-step) or stepwise mechanism. researchgate.net By calculating the Gibbs free energy, chemists can predict the spontaneity and favorability of different reaction pathways. mdpi.com

Stereoselectivity Prediction and Rationalization

Computational methods are crucial for predicting and explaining the stereochemical outcome of reactions involving isoindole-1,3-dione derivatives. Stereoselectivity, the preference for the formation of one stereoisomer over another, is a critical aspect of synthesis, particularly for pharmacologically active molecules.

In cycloaddition reactions, such as the Diels-Alder reaction, computational analysis can predict whether the endo or exo product will be favored. rsc.orgnih.gov This is achieved by calculating the energies of the respective transition states. The preference is often explained by secondary orbital interactions, which stabilize the endo transition state. rsc.org For example, a computational study on the cycloaddition of 4-alkenyl-2-aminothiazoles with nitroalkenes successfully explained the experimentally observed diastereoselectivity by exploring the potential energy surfaces of the four possible reaction pathways. nih.gov The analysis revealed the stabilization of certain transition states, which dictated the final product's stereochemistry. nih.gov These computational models provide a rational basis for the observed product distributions and guide the selection of reaction conditions to favor the desired stereoisomer.

Molecular Recognition and Interaction Studies

The biological activity and material properties of this compound and its analogs are governed by their interactions with other molecules. Computational techniques are instrumental in simulating and analyzing these recognition processes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. frontiersin.org This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. Numerous studies have performed docking simulations on isoindole-1,3-dione derivatives to evaluate their binding affinity for various enzymes. jmpas.commdpi.com

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. rsc.org Lower binding energy values suggest a more stable protein-ligand complex and higher potential activity. rsc.org Key interactions that stabilize the complex include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. nih.gov

π-π Stacking: Occurs between aromatic rings of the ligand and amino acid residues like tryptophan, tyrosine, or phenylalanine. nih.gov

Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with nonpolar residues of the protein. nih.gov

π-Alkyl and π-Sigma Interactions: Weaker interactions involving aromatic rings and alkyl or sigma-bonded groups. nih.gov

The table below summarizes findings from docking studies on various isoindole-1,3-dione derivatives, illustrating their potential as inhibitors for different protein targets. Although this compound is not specifically listed, these examples demonstrate the utility of docking for this class of compounds.

| Derivative Class | Protein Target | Key Interactions | Predicted Binding Energy (kcal/mol) | Reference |

| N-phenyl substituted isoindoline-1,3-diones | Various (unspecified) | Hydrophobic interactions | Not specified | jmpas.com |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) | Interaction with catalytic and peripheral active sites | Not specified | nih.gov |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-diones | DNA Gyrase (E. coli, S. aureus) | Van der Waals interactions, hydrogen bonds | -8.7 to -9.1 | rsc.org |

| Isoindoline-1,3-dione derivatives | Cyclooxygenase (COX-1, COX-2) | Hydrogen bonds, π-π stacking, π-σ, π-alkyl interactions | Not specified | nih.gov |

| Isoindolin-1,3-dione-acetohydrazides | Acetylcholinesterase (AChE) | Hydrogen bonds with Arg296, Phe295, Tyr124, Tyr337 | -10.270 | nih.gov |

| Isoindolin-1,3-dione-acetohydrazides | Butyrylcholinesterase (BChE) | Hydrogen bonds with Glu197, Ser267; π-π stacking with Phe329 | -9.096 | nih.gov |

| Isoindole-1,3-dione sulfonamides | Aldose Reductase (ALR2) | Hydrogen bonding, hydrophobic interactions | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Intermolecular Interactions

Computational methods can systematically explore the conformational space of a molecule to identify the most stable structures. This is essential for understanding how the molecule will fit into a protein's binding site or pack in a crystal lattice. The analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is key to understanding protein-ligand binding and the properties of materials. frontiersin.orgnih.gov For instance, in docking studies of isoindole-1,3-dione derivatives with cyclooxygenase enzymes, specific interactions like π-σ contact with Leu352 and π-alkyl interactions with Val523 were identified as crucial for stabilizing the bound conformation. nih.gov Molecular dynamics simulations can further refine this understanding by showing how the molecule and its target move and interact over time. nih.gov

Computational Prediction of Molecular Properties for Synthetic Design

Before committing to a potentially complex and costly synthesis, computational chemistry allows for the in silico prediction of a molecule's properties. This is particularly valuable in drug design for assessing a compound's potential as a viable therapeutic agent. jmpas.com

Key properties that are often predicted include those related to ADME (Absorption, Distribution, Metabolism, and Excretion). rsc.orgjmpas.com A popular guideline used in this context is Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. jmpas.com According to this rule, a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) of 500 or less.

A logP (a measure of lipophilicity) of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The table below shows the types of molecular properties that can be computationally predicted for isoindole-1,3-dione derivatives to guide synthetic design.

| Property Type | Specific Parameter | Computational Method/Tool | Purpose in Synthetic Design | Reference |

| Physicochemical | Molecular Weight (MW) | ChemSketch, various software | Assess drug-likeness (Lipinski's Rule) | jmpas.com |

| Physicochemical | Lipophilicity (logP) | ChemSketch, various software | Predict membrane permeability and solubility (Lipinski's Rule) | jmpas.com |

| Physicochemical | Hydrogen Bond Donors/Acceptors | ChemSketch, various software | Evaluate potential for interactions and solubility (Lipinski's Rule) | jmpas.com |

| Pharmacokinetic | ADME Properties | ADMETlab 2.0, Discovery Studio | Predict absorption, distribution, metabolism, excretion profile | rsc.orgjmpas.com |

| Optical | UV-Vis Spectra, Optical Band Gap, Refractive Index | DFT, experimental correlation | Design of materials for nonlinear optical (NLO) applications | acgpubs.org |

| Electronic | HOMO/LUMO Energies | DFT | Predict chemical reactivity and electronic properties | acgpubs.org |

This table is interactive. Click on the headers to sort the data.

By predicting these properties for a designed molecule like this compound, chemists can prioritize which compounds to synthesize, saving significant time and resources in the discovery process. jmpas.com

Reactivity and Derivatization Strategies of 4 Amino 7 Bromo Isoindole 1,3 Dione

Reactions Involving the Isoindole-1,3-dione Ring System

The isoindole-1,3-dione core, also known as the phthalimide (B116566) system, is a versatile scaffold in organic synthesis. Its reactivity is characterized by the electrophilicity of the carbonyl groups and the potential for the aromatic ring to participate in various reactions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition)

The double bonds within the aromatic portion of the isoindole-1,3-dione can potentially act as a dienophile in Diels-Alder reactions, a powerful method for the construction of six-membered rings. While direct participation of the benzene (B151609) ring of a simple phthalimide is uncommon due to its aromaticity, appropriately activated systems can undergo such transformations.

Ring Opening Reactions of Epoxide Intermediates

The formation of an epoxide on the aromatic ring of 4-Amino-7-bromo-isoindole-1,3-dione would introduce a strained three-membered ring, which is susceptible to nucleophilic attack. The subsequent ring-opening of such an epoxide intermediate can lead to a variety of functionalized derivatives. The regioselectivity of the ring-opening would be influenced by the electronic effects of the amino and bromo substituents, as well as the nature of the attacking nucleophile and the reaction conditions (acidic or basic). This strategy could provide access to hydroxylated and otherwise functionalized derivatives that are not easily accessible through direct substitution.

Oxidation Reactions (e.g., Formation of N-oxides)

The nitrogen atom of the imide functionality in the isoindole-1,3-dione ring system is generally considered to be electron-deficient and less prone to oxidation compared to other nitrogen-containing heterocycles. However, under specific and potent oxidizing conditions, the formation of an N-oxide derivative might be achievable. The presence of the amino and bromo groups on the aromatic ring could influence the electron density of the imide nitrogen and thus its susceptibility to oxidation.

Transformations of the Amino Group

The primary amino group at the 4-position is a key site for a wide array of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Acylation and Alkylation Reactions of the Amine

The amino group of this compound is expected to readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation for introducing a variety of acyl moieties, which can modulate the electronic and steric properties of the molecule.

Similarly, the amino group can be alkylated using alkyl halides or other alkylating agents. Direct alkylation of primary amines can sometimes lead to mixtures of mono- and poly-alkylated products. However, under controlled conditions or through reductive amination, selective mono-alkylation can often be achieved.

Table 1: Potential Acylation and Alkylation Reactions of this compound

| Reaction Type | Reagent Example | Potential Product Structure |

| Acylation | Acetyl chloride | 4-Acetamido-7-bromo-isoindole-1,3-dione |

| Alkylation | Methyl iodide | 4-(Methylamino)-7-bromo-isoindole-1,3-dione |

| Reductive Amination | Benzaldehyde, NaBH4 | 4-(Benzylamino)-7-bromo-isoindole-1,3-dione |

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazotization reaction transforms the amino group into an excellent leaving group (N₂), which can then be displaced by a wide variety of nucleophiles.

The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, is a classic and highly effective method for replacing the diazonium group with halides (Cl, Br), cyanide (CN), and other functionalities. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This would allow for the synthesis of a range of 4-substituted-7-bromo-isoindole-1,3-diones, providing a powerful tool for further diversification of the core structure. For instance, a Sandmeyer reaction with CuCN would introduce a nitrile group at the 4-position.

Table 2: Potential Diazotization and Sandmeyer Reactions

| Reaction | Reagent(s) | Potential Product Structure |

| Diazotization | NaNO₂, HCl (0-5 °C) | 4-Diazonium-7-bromo-isoindole-1,3-dione chloride |

| Sandmeyer (Cyanation) | CuCN | 4-Cyano-7-bromo-isoindole-1,3-dione |

| Sandmeyer (Chlorination) | CuCl | 4-Chloro-7-bromo-isoindole-1,3-dione |

| Sandmeyer (Hydroxylation) | Cu₂O, H₂O | 4-Hydroxy-7-bromo-isoindole-1,3-dione |

Formation of Imines and Schiff Bases

The primary amino group at the C4 position of the isoindole-1,3-dione core is a versatile handle for derivatization. One of the fundamental reactions involving this group is its condensation with aldehydes or ketones to form the corresponding imines, commonly known as Schiff bases. This reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

For instance, the reaction of an amino-substituted isoindole-1,3-dione with salicylaldehyde (B1680747) can yield a Schiff base. nih.govmdpi.com While specific studies detailing this reaction for this compound are not prevalent in the reviewed literature, the general reactivity of aromatic amines suggests this transformation is highly feasible. The reaction would likely be carried out in a suitable solvent like ethanol, often with acid or base catalysis to facilitate the dehydration step. nih.govmdpi.com Such derivatization can introduce a wide variety of substituents and has been used to synthesize complexes with potential biological activities. researchgate.net

Reactions at the Bromine Substituent

The bromine atom attached to the aromatic ring at the C7 position is a key site for introducing molecular diversity, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the C7 position. In this reaction, a nucleophile displaces the bromide ion. The reactivity of the aryl bromide towards SNAr is significantly enhanced by the presence of the two electron-withdrawing carbonyl groups of the isoindole-1,3-dione ring system, which can stabilize the intermediate Meisenheimer complex. nih.govrsc.org

A notable example of this reactivity is the conversion of this compound to 4,7-diaminoisoindoline-1,3-dione. This transformation has been achieved using aqueous ammonia (B1221849) in the presence of a copper(I) iodide (CuI) catalyst and L-proline as a ligand, conducted in a sealed tube at elevated temperatures (110°C). nih.gov This reaction, a variation of the Ullmann condensation, demonstrates that the bromine atom is susceptible to displacement by strong nucleophiles under appropriate catalytic conditions. nih.gov

The bromine substituent on the this compound scaffold is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While direct examples with this compound are not extensively documented in the search results, the Suzuki reaction is widely applied to functionalize aryl bromides, including those on heterocyclic systems. researchgate.net It is a robust method for creating new C-C bonds and introducing aryl or vinyl substituents.

Sonogashira Coupling: The Sonogashira coupling reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. organic-chemistry.orgscirp.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscirp.org This methodology has been successfully applied to various bromo-substituted aromatic and heteroaromatic compounds, often under mild, room-temperature conditions with modern catalysts. nih.govresearchgate.net The introduction of an alkyne moiety onto the isoindole-1,3-dione core via Sonogashira coupling would provide a versatile intermediate for further transformations, such as click chemistry or the synthesis of extended π-conjugated systems. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. It is a powerful method for synthesizing substituted anilines and N-aryl heterocycles. nih.govbeilstein-journals.org The reaction typically employs a palladium source (like Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (such as X-Phos or Xantphos) with a base (e.g., K₃PO₄ or Cs₂CO₃). beilstein-journals.orgresearchgate.net This strategy could be employed to introduce a wide range of primary or secondary amines at the C7 position of this compound, further expanding the chemical diversity of its derivatives. The choice of ligand and reaction conditions is often crucial for achieving high yields, especially with challenging substrates. nih.govresearchgate.net

A summary of representative metal-catalyzed cross-coupling reactions is presented in the table below.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Amine Base | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., Cs₂CO₃) | C(sp²)-N |

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions Applicable to the Bromine Substituent.

The selective removal of the bromine atom (hydrodebromination) can be accomplished through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Other methods could include reaction with reducing agents like zinc powder in an acidic medium or using hydride sources. This transformation would yield 4-amino-isoindole-1,3-dione, which could be a desired final product or an intermediate for other derivatizations where the bromine at C7 is not needed.

4 Amino 7 Bromo Isoindole 1,3 Dione As a Synthetic Intermediate and Precursor

Role in the Construction of Complex Heterocyclic Systems

The unique substitution pattern of 4-amino-7-bromo-isoindole-1,3-dione makes it an important building block for creating complex heterocyclic structures. The presence of the amino group, the bromo group, and the reactive imide functionality allows for sequential and selective reactions to build larger, more elaborate molecules.

One notable application is in the synthesis of 4,7-diaminoisoindoline-1,3-dione. nih.gov In a two-step process, commercially available 4-aminoisoindoline-1,3-dione is first brominated using N-bromosuccinimide (NBS) in methanol (B129727) to exclusively yield this compound. nih.gov This intermediate is then subjected to an amination reaction, for instance, using aqueous ammonia (B1221849) in the presence of a copper(I) iodide catalyst and L-proline, to replace the bromine atom with an amino group, thus forming the diamino product. nih.gov This transformation highlights the utility of the bromo substituent as a handle for introducing nitrogen-containing functional groups, which are prevalent in biologically active compounds.

The isoindole-1,3-dione (or phthalimide) scaffold itself is a key pharmacophore in medicinal chemistry, known to interact with various biological targets. nih.gov By using the 4-amino-7-bromo derivative, chemists can introduce diversity at two specific positions on this important scaffold, leading to the synthesis of novel heterocyclic systems with potential therapeutic applications. The strategic placement of the amino and bromo groups allows for regioselective modifications, which is a critical aspect in the design and synthesis of complex drug candidates and other functional molecules. nih.govchemrxiv.org

Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity.

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the structural features of the molecule suggest its high potential as a precursor in such reactions. The primary amino group can readily react with aldehydes or ketones to form an imine intermediate, a key step in many MCRs like the Ugi or Passerini reactions. mdpi.com For instance, in a hypothetical Ugi-type reaction, the amino group of this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to quickly assemble a complex, highly substituted peptide-like structure attached to the bromo-phthalimide core.

The general class of isoindoline-1,3-diones and other compounds with active methylene (B1212753) groups, such as indane-1,3-dione, are known to participate in MCRs to produce fused heterocyclic systems like indenopyridines. uni-rostock.de This suggests that this compound could similarly be employed as the amine component in catalyst-free, three-component reactions with aldehydes and active methylene compounds to generate novel, fused heterocyclic structures. uni-rostock.de

Building Block for Fused Ring Systems

The bifunctional nature of this compound makes it an excellent building block for the synthesis of fused ring systems. The amino and bromo substituents can be utilized in cyclization reactions to form new rings fused to the isoindole core.

For example, the amino group can act as a nucleophile to participate in reactions that form a new heterocyclic ring. The bromo substituent can be involved in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to first introduce a carefully chosen side chain, which can then undergo an intramolecular cyclization to form a fused ring.

A general strategy often involves the reaction of a substituted isoindole-1,3-dione with other reagents to create larger polycyclic structures. For instance, Diels-Alder reactions involving chromene derivatives and N-substituted maleimides have been used to create fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione systems. rsc.org Although this example does not use this compound directly, it illustrates a pathway where the isoindole-1,3-dione core is a dienophile in a cycloaddition to build a fused system. The functional groups on the 4-amino-7-bromo derivative could be used to construct a suitable diene or dienophile partner for such a transformation, ultimately leading to novel fused heterocyclic compounds.

Synthesis of Libraries of Substituted Isoindole Derivatives

The generation of compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the high-throughput screening of many related compounds to identify those with desired properties. This compound is an ideal scaffold for creating such libraries due to its two distinct and reactive functional groups.

The amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The bromo group serves as a versatile handle for a range of metal-catalyzed cross-coupling reactions. This dual reactivity allows for a combinatorial approach to synthesis.

Table 1: Potential Reactions for Library Synthesis

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| 4-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amines | |

| 7-Bromo Group | Suzuki Coupling | Boronic acids/esters | Aryl or Alkyl substitution |

| Sonogashira Coupling | Terminal alkynes | Alkynyl substitution | |

| Buchwald-Hartwig | Amines, Alcohols | Amino or Ether linkages |

By systematically combining a set of reagents for the amino group with another set of reagents for the bromo group, a large and diverse library of disubstituted isoindole-1,3-dione derivatives can be rapidly synthesized. For example, reacting this compound with 10 different acid chlorides and then subjecting each of the 10 resulting amides to a Suzuki coupling with 10 different boronic acids would generate a library of 100 unique compounds. Such libraries of isoindoline-1,3-dione derivatives are valuable for screening for biological activities, as these scaffolds are known to possess a wide range of properties, including anticholinesterase and anti-inflammatory activities. nih.govnih.govnih.gov

Green Chemistry Principles in the Synthesis and Transformation of Isoindole 1,3 Diones

Solvent-Free and Eco-Friendly Reaction Conditions

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. The synthesis of isoindole-1,3-diones and related structures has seen significant advancements in this area through solvent-free reactions and the use of benign solvents like water.

One approach involves performing reactions under solventless conditions, for instance, through simple heating of the reactants. A green, effective, and mild synthesis of isoindoline-1,3-diones has been developed through a quick, solventless reaction between phenylethylamine and phthalic anhydride (B1165640) with simple heating. researchgate.net Another method is the use of grinding, which provides a solvent-free route for the synthesis of 3-substituted isoindolin-1-ones from 2-cyanoarylaldehydes and various activated methylene (B1212753) compounds. ccspublishing.org.cn This grinding method is noted for its simple manipulation, short reaction times, and high yields without requiring complex purification steps. ccspublishing.org.cn

Water, being non-toxic, abundant, and safe, is an ideal green solvent. Researchers have successfully synthesized 3-(1H-indol-3-yl)isoindolin-1-one derivatives through a three-component reaction in water under catalyst-free conditions. rsc.org This procedure is highlighted as a clean, one-pot, and sustainable method. rsc.org The development of reactions that can proceed under biocompatible conditions, such as in aqueous media at neutral pH, is a key objective in green chemistry. thieme-connect.de

In a synthesis relevant to the core structure, 7-bromo-4-aminoisoindoline-1,3-dione was prepared by brominating 4-aminoisoindoline-1,3-dione in methanol (B129727). nih.gov While this step uses an organic solvent, the subsequent transformation into 4,7-diaminoisoindoline-1,3-dione was achieved in aqueous ammonia (B1221849). nih.gov A significant advantage of this process was the direct precipitation of the product from the reaction mixture, eliminating the need for extensive work-up procedures involving organic solvents. nih.gov

Table 1: Examples of Eco-Friendly Conditions in Isoindolinone Synthesis

| Methodology | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent-Free Grinding | 2-Cyanoarylaldehydes, Activated methylene compounds | Grinding, Room Temperature | No solvent, simple procedure, high yield. | ccspublishing.org.cn |

| Aqueous Synthesis | Phthalaldehydic acid, Primary amine, 1H-Indole | Water, Catalyst-free | Environmentally friendly, one-pot reaction. | rsc.org |

| Solventless Heating | Phenylethylamine, Phthalic anhydride | Simple heating | Quick, mild, and solvent-free. | researchgate.net |

| Aqueous Amination | 7-bromo-4-aminoisoindoline-1,3-dione, Aqueous NH₃ | Sealed tube, 110°C | Use of water as solvent, simple product isolation. | nih.gov |

Catalyst-Free Methodologies

Eliminating catalysts, especially those based on toxic or expensive heavy metals, simplifies reaction procedures, reduces purification efforts, and minimizes waste. Several catalyst-free methods for synthesizing isoindolinone derivatives have been developed, often taking advantage of the inherent reactivity of the starting materials under specific conditions.

A notable example is the three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole in water, which proceeds efficiently without any catalyst to form 3-(1H-indol-3-yl)isoindolin-1-one derivatives. rsc.org This approach offers advantages such as operational simplicity and environmental friendliness. rsc.org Similarly, a catalyst-free synthesis of other isoindolinone derivatives has been achieved through a three-component reaction in water using o-formylbenzoic acid, benzylamine, and acetophenone. researchgate.net

While not strictly catalyst-free, some methods replace transition metal catalysts with more benign organic alternatives. For instance, the condensation of isoindolinone-3-ols with amines can be efficiently catalyzed by para-toluenesulfonic acid (PTSA), an organic protic acid, to yield C(3) N-substituted isoindolinones, avoiding the need for metals like copper, palladium, or gold. researchgate.net The development of such catalyst-free and biocompatible reactions represents a significant advancement in green chemistry. thieme-connect.de

Alternative Energy Sources (e.g., Microwave Irradiation)

The use of alternative energy sources like microwave irradiation is a cornerstone of green chemistry, offering benefits such as dramatically reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of isoindole-1,3-dione scaffolds. For example, 4,6-disubstituted isoindoline-1,3-diones have been synthesized via microwave-assisted Diels-Alder reactions. researchgate.net This method allows for the rapid construction of the core structure. The efficiency of microwave irradiation is particularly evident in its ability to shorten reaction times from many hours under classical heating to just minutes. nih.govresearchgate.net For instance, a reaction that took 7 hours with conventional heating could be completed in 20 minutes under microwave conditions, resulting in a cleaner reaction mixture. nih.gov

The synthesis of various heterocyclic compounds, including indole (B1671886) and quinolone precursors, has been significantly improved by using microwave irradiation, which often leads to a massive cut in reaction time from over 12 hours to just one hour. nih.govnih.gov Furthermore, microwave-assisted synthesis can sometimes be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Diels-Alder for Polycyclic Structure | 7 hours | 20 minutes | Drastic time reduction, cleaner reaction. | nih.gov |

| Aldol Condensation | 12-31 hours | 1 hour | Massive reduction in reaction time. | nih.gov |

| Synthesis of N-Sulfonylimines | Not specified | 3 minutes | Fast, high-yielding, solvent-free. | researchgate.net |

Atom Economy and Process Efficiency

The synthesis of 4-Amino-7-bromo-isoindole-1,3-dione's precursor, 7-bromo-4-aminoisoindoline-1,3-dione, exemplifies good process efficiency. It is formed as the exclusive product in 75% yield from the bromination of 4-aminoisoindoline-1,3-dione. nih.gov The product precipitates directly from the reaction mixture, allowing for simple filtration and avoiding complex chromatographic purification, which saves time, solvents, and resources. nih.gov This two-step route was developed as a more straightforward and reliable alternative to a more laborious, lower-yielding procedure. nih.gov

Sustainable Catalytic Systems

When catalysts are necessary, green chemistry promotes the use of systems that are sustainable. This includes catalysts that are non-toxic, derived from renewable resources, recyclable, or highly efficient in small quantities.

In the synthesis of isoindoline-1,3-diones, heterogeneous catalysts like SiO2-tpy-Nb have been used, which can potentially be recovered and reused. researchgate.net A significant trend is the replacement of expensive and toxic heavy metal catalysts with more economical and environmentally benign alternatives. An efficient synthesis of isoindolin-1-one (B1195906) derivatives was developed using an inexpensive CuCl/PPh3 catalyst system under aqueous conditions, which represents a greener choice than many palladium-based systems. rsc.org

Another strategy involves using more cost-effective and less toxic metals. For example, phosphorus tribromide and palladium catalysts have been presented as more economical and environmentally benign alternatives to reagents like trifluoromethanesulfonic anhydride and tin catalysts for the synthesis of complex isoindole-dione derivatives. rsc.org The ultimate goal is to move away from transition metals entirely, as demonstrated by the use of organic acids like PTSA to catalyze reactions that previously required copper or palladium. researchgate.net

Future Directions in Isoindole 1,3 Dione Research

Development of Novel Synthetic Pathways

The synthesis of isoindole-1,3-dione derivatives is a mature field, yet the drive for more efficient, sustainable, and diverse synthetic routes is continuous. A common method for producing 4-Amino-7-bromo-isoindole-1,3-dione involves the bromination of 4-aminoisoindoline-1,3-dione using N-bromosuccinimide in methanol (B129727), a process noted for its high selectivity and yield.

Future research is trending towards "green chemistry" principles to minimize environmental impact. researchgate.net This includes the development of solventless reaction conditions and the use of milder, more efficient catalysts. researchgate.net For instance, methods using simple heating for a solvent-free reaction between an amine and phthalic anhydride (B1165640) are being explored. researchgate.net Other innovative approaches include metal-free catalysis (organocatalysis, acid/base catalysis), which offers advantages like lower toxicity and cost compared to traditional metal catalysts. nih.gov Researchers are also investigating palladium-catalyzed oxidative carbonylation and multicomponent reactions involving arynes and carbon dioxide, which provide rapid, one-pot access to phthalimides from readily available starting materials. organic-chemistry.org

The table below summarizes a known synthetic step for this compound and contrasts it with potential future methodologies applicable to the broader isoindole-1,3-dione class.

| Attribute | Current Method for this compound | Future Synthetic Directions |

| Starting Materials | 4-aminoisoindoline-1,3-dione, N-bromosuccinimide | Phthalic anhydrides, amines, o-phthalic acids, maleimides, 2-formylbenzoic acids researchgate.netorganic-chemistry.orgrsc.org |

| Key Reagents/Catalysts | Methanol (solvent) | Metal-free catalysts (e.g., L-proline), Cu-catalysts, SiO2-tpy-Nb, elemental sulfur researchgate.netnih.govorganic-chemistry.org |

| Reaction Conditions | Standard laboratory conditions | Solventless heating, microwave irradiation, high-temperature/pressure water/ethanol mixtures researchgate.netorganic-chemistry.orgrsc.org |

| Focus | High yield and selectivity for a specific product | Green chemistry, atom economy, step-economy, broad substrate scope researchgate.netnih.govorganic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns

The known reactivity of the isoindole-1,3-dione core, particularly the acidic proton on the imide nitrogen, has been extensively used to create a vast library of N-substituted derivatives. nih.gov This functionalization is key to tuning the molecule's biological activity. nih.gov However, the full reactive potential of substituted isoindoles like this compound is yet to be completely charted.

Future exploration will likely focus on several areas:

Reactions at the Aromatic Ring: The amino and bromo substituents on the benzene (B151609) ring of this compound offer sites for further chemical modification. Research into novel cross-coupling reactions, nucleophilic aromatic substitutions, or diazotization of the amino group could unlock pathways to new families of compounds with unique properties.

Diels-Alder and Cycloaddition Reactions: Isoindoles are known to participate in Diels-Alder reactions, acting as reactive dienes. researchgate.net Investigating how the electronic properties of the amino and bromo groups influence the cycloaddition reactivity of the isoindole-1,3-dione system could lead to the efficient construction of complex polycyclic structures.

Photoredox Catalysis: Metal-free photoredox catalysis has been used to facilitate radical additions to related systems, providing access to complex heterocyclic structures under mild conditions. organic-chemistry.org Applying these methods to this compound could reveal new, previously inaccessible reaction pathways.

The inherent reactivity of the isoindole structure makes it a valuable intermediate, but this same reactivity can also lead to instability, posing a synthetic challenge. researchgate.net Future work will aim to harness this reactivity in a controlled manner to build molecular complexity.

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for predicting molecular properties and understanding reaction mechanisms. For the isoindole-1,3-dione class, in silico studies, including molecular docking and molecular dynamics simulations, are already crucial for designing derivatives with specific biological targets, such as cholinesterases. nih.govnih.gov

Future computational efforts will provide even deeper insights:

Predicting Reactivity: Quantum mechanics calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, can predict the reactivity and stability of molecules. researchgate.net A smaller energy gap suggests higher reactivity and electron transfer capability. researchgate.net Mapping the molecular electrostatic potential can identify nucleophilic and electrophilic sites, explaining, for instance, how the carbonyl oxygens of the isoindole-1,3-dione ring act as hydrogen-bond acceptors in biological systems. researchgate.net

Mechanism Elucidation: Computational modeling can be used to map out entire reaction pathways, identify transition states, and calculate activation energies. This is invaluable for understanding unexpected reaction outcomes and for optimizing conditions to favor desired products. For example, DFT calculations have been used to clarify the mechanism of copper-catalyzed C-C bond cleavage and C-N bond formation in phthalimide (B116566) synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of various isoindole-1,3-dione derivatives with biological targets, researchers can build robust SAR models. researchgate.net These models help in rationally designing new compounds with enhanced potency and selectivity, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov

The table below outlines the application of various computational techniques in isoindole-1,3-dione research.

| Computational Method | Application in Isoindole-1,3-dione Research | Potential Insights for this compound |

| Molecular Docking | Predicts binding orientation and affinity of a molecule to a biological target (e.g., enzyme active site). nih.gov | Rational design of derivatives as specific enzyme inhibitors. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study conformational changes and binding stability. nih.gov | Understanding the dynamic interactions with target proteins and the stability of the binding pose. |

| Density Functional Theory (DFT) | Calculates electronic structure to predict properties like reactivity, stability, and spectroscopic signatures. nih.gov | Predicting sites of reactivity on the aromatic ring and understanding its electronic properties. |

| HOMO-LUMO Analysis | Determines the electron-donating and accepting capabilities of a molecule. researchgate.net | Assessing the kinetic stability and chemical reactivity of the compound and its derivatives. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

While traditional batch synthesis is suitable for laboratory-scale discovery, it often faces challenges in scalability, reproducibility, and safety. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers a compelling alternative for the synthesis of isoindole-1,3-dione derivatives. researchgate.net

The integration of flow chemistry and automation represents a significant future direction for several reasons:

Enhanced Control and Safety: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net The small reactor volume also minimizes the risks associated with handling hazardous intermediates. researchgate.net

Scalability and Efficiency: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than redesigning large batch reactors. This approach has been successfully used for the multi-step synthesis of other complex heterocyclic molecules.

Automated Multi-Step Synthesis: Flow systems can be linked together ("telescoped") to perform multiple reaction and purification steps sequentially without isolating intermediates. researchgate.net Combined with automated control systems and real-time analysis, this enables the on-demand synthesis of molecules, accelerating the drug discovery and development process. Self-optimizing reactors can even use feedback algorithms to rapidly determine the best reaction conditions. researchgate.net

Applying these principles to the synthesis of this compound and its subsequent derivatives could streamline their production, making these valuable compounds more accessible for research and development.

Q & A

Q. What are the established synthetic pathways for 4-Amino-7-bromo-isoindole-1,3-dione, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves bromination of 4-aminoisoindoline-1,3-dione precursors under inert atmospheres (e.g., dry N₂) using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF). Key steps include:

- Monitoring : Thin-layer chromatography (TLC) on silica gel GF plates to track reaction progress .

- Purification : Recrystallization or column chromatography to isolate the product.

- Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-brominating agent) to minimize side products. Validate purity via HPLC (>95%) and elemental analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- Spectroscopic Techniques :

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., bromine at C7, amine at C4) via chemical shifts (δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (EI/DP) : Verify molecular ion peaks ([M⁺] at m/z 255–257 for isotopic Br patterns) .

- Thermal Analysis : Determine melting points (uncorrected) to assess crystallinity and stability.

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model electrophilic aromatic substitution (Br vs. NH₂ directing effects) .

- Reaction Path Search : Use software like GRRM or AFIR to simulate intermediates and transition states. Validate with experimental kinetic data .

- Machine Learning : Train models on existing brominated isoindole derivatives to predict regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in mechanistic data for brominated isoindole derivatives?

Methodological Answer:

- Controlled Variable Testing : Isolate variables (e.g., solvent polarity, catalyst loading) using factorial design (2^k models) to identify confounding factors .

- Isotopic Labeling : Introduce ¹⁵N or deuterated analogs to trace reaction pathways via NMR/MS .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 5-Bromo-7-azaindole) to distinguish electronic vs. steric effects .

Q. What strategies ensure robust experimental design for studying this compound in catalytic systems?

Methodological Answer:

- Orthogonal Design : Optimize parameters (temperature, pressure, catalyst type) via Taguchi methods to maximize yield while minimizing resource use .

- In Situ Monitoring : Deploy Raman spectroscopy or UV-vis to track reaction dynamics in real time .

- Failure Mode Analysis : Predefine thresholds for acceptable deviations (e.g., ±5% yield variance) to maintain reproducibility .

Data Management and Safety

Q. How should researchers handle discrepancies between computational predictions and experimental outcomes for this compound?

Methodological Answer:

- Sensitivity Analysis : Test computational models against edge cases (e.g., extreme pH, non-standard solvents) to identify boundary conditions .

- Data Triangulation : Cross-reference with databases (e.g., Reaxys, SciFinder) to validate anomalies. Use version-controlled software (e.g., Git) to track iterative model adjustments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for bromination steps; employ PPE (gloves, goggles) to prevent skin/eye contact.

- Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

- Documentation : Maintain a lab notebook with risk assessments and incident logs per OSHA guidelines .

Application-Oriented Questions

Q. How can this compound serve as a building block in medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Functionalize the amine group via Buchwald-Hartwig coupling to generate libraries for kinase inhibition assays .

- Biological Testing : Screen derivatives against cancer cell lines (e.g., HeLa) using MTT assays, correlating bromine positioning with IC₅₀ values .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (70:30 v/v) at 1 mL/min flow rate .

- Membrane Filtration : Apply nanofiltration membranes (MWCO 300–500 Da) to retain high-MW impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。